SR9238
Overview
Description
SR9238 is a synthetic compound that acts as an inverse agonist of liver X receptors. Liver X receptors are nuclear receptors that play a crucial role in regulating lipid, cholesterol, and carbohydrate metabolism. This compound has been shown to selectively inhibit liver X receptors in the liver, making it a promising candidate for the treatment of metabolic diseases such as non-alcoholic fatty liver disease and non-alcoholic steatohepatitis .
Preparation Methods
The synthesis of SR9238 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions. The compound is purified using techniques such as chromatography to achieve high purity levels. Industrial production methods may involve scaling up the synthesis process and optimizing reaction conditions to ensure consistent quality and yield .
Chemical Reactions Analysis
SR9238 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
SR9238 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the function of liver X receptors and their role in metabolism. In biology, this compound is used to investigate the molecular mechanisms underlying metabolic diseases and to develop potential therapeutic strategies. In medicine, this compound is being explored as a potential treatment for non-alcoholic fatty liver disease and non-alcoholic steatohepatitis. Additionally, this compound has applications in the pharmaceutical industry for the development of new drugs targeting liver X receptors .
Mechanism of Action
SR9238 exerts its effects by binding to liver X receptors and acting as an inverse agonist. This means that it inhibits the activity of liver X receptors, leading to a decrease in the expression of genes involved in lipid and cholesterol metabolism. The molecular targets of this compound include liver X receptor alpha and liver X receptor beta. By inhibiting these receptors, this compound reduces hepatic lipogenesis, inflammation, and lipid accumulation, thereby exerting beneficial effects in models of non-alcoholic fatty liver disease and non-alcoholic steatohepatitis .
Comparison with Similar Compounds
SR9238 is unique in its selectivity for liver X receptors in the liver, which distinguishes it from other liver X receptor agonists and antagonists. Similar compounds include GSK2033 and GW3965, which also target liver X receptors but have different selectivity profiles and mechanisms of action. Compared to these compounds, this compound has shown greater efficacy in reducing hepatic lipogenesis and inflammation in preclinical models .
Properties
IUPAC Name |
ethyl 5-[[[4-(3-methylsulfonylphenyl)phenyl]methyl-(2,4,6-trimethylphenyl)sulfonylamino]methyl]furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33NO7S2/c1-6-38-31(33)29-15-14-27(39-29)20-32(41(36,37)30-22(3)16-21(2)17-23(30)4)19-24-10-12-25(13-11-24)26-8-7-9-28(18-26)40(5,34)35/h7-18H,6,19-20H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZWHJYZJWLTAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CN(CC2=CC=C(C=C2)C3=CC(=CC=C3)S(=O)(=O)C)S(=O)(=O)C4=C(C=C(C=C4C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33NO7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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